GW779439X
Description
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNSCLLJKXGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GW779439X as a Stk1 Inhibitor in Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pyrazolopyridazine compound GW779439X and its role as an inhibitor of the Serine/Threonine kinase Stk1 in Staphylococcus aureus. The document details its mechanism of action as an antibiotic adjuvant, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant threat to public health due to its resistance to many conventional antibiotics. A promising strategy to combat this resistance is the use of antibiotic adjuvants, compounds that restore the efficacy of existing antibiotics. This compound has been identified as a potent inhibitor of the S. aureus Serine/Threonine kinase Stk1, a Penicillin-Binding-Protein and Serine/Threonine Kinase-Associated (PASTA) kinase.[1][2][3] Inhibition of Stk1 by this compound sensitizes a broad range of MRSA and methicillin-sensitive S. aureus (MSSA) isolates to β-lactam antibiotics.[2][3][4] This guide consolidates the current knowledge on this compound, offering a technical resource for researchers in the field of antibiotic development.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the activity of this compound against S. aureus.
Table 1: Biochemical Inhibition of Stk1
| Compound | Target | Reported Inhibition Concentration | Source |
| This compound | Stk1 Kinase | 2 µM | [5] |
Note: This concentration is reported to biochemically inhibit Stk1. The primary literature qualitatively demonstrates concentration-dependent inhibition in vitro.[2]
Table 2: Potentiation of β-Lactam Activity against S. aureus LAC (USA300)
| Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Reduction in MIC |
| Oxacillin | 128 | 1 | 128 |
| Nafcillin | 16 | 0.25 | 64 |
| Ceftriaxone | >256 | 128 | ≥2 |
| Ceftaroline | 0.25 | 0.125 | 2 |
Data synthesized from Schaenzer et al., 2018.[2]
Table 3: Potentiation of Oxacillin Activity against Various S. aureus Strains
| Strain (Type) | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Reduction in MIC |
| LAC (USA300, CA-MRSA) | 128 | 1 | 128 |
| USA400 (CA-MRSA) | 64 | 2 | 32 |
| BAA-2686 (Ceftaroline-Resistant MRSA) | >512 | 1 | >512 |
| COL (HA-MRSA) | >512 | 256 | ≥2 |
| USA600 (HA-MRSA) | 256 | 128 | 2 |
| USA800 (HA-MRSA) | 128 | 4 | 32 |
| Newman (MSSA) | 0.25 | 0.0625 | 4 |
| NCTC8325 (MSSA) | 0.125 | 0.0625 | 2 |
CA-MRSA: Community-Acquired MRSA; HA-MRSA: Hospital-Acquired MRSA. Data synthesized from Schaenzer et al., 2018.[2]
Signaling Pathways and Mechanism of Action
Stk1 is a transmembrane kinase that plays a crucial role in regulating cell wall homeostasis and virulence in S. aureus.[6] It functions in concert with its cognate phosphatase, Stp1. One of the key downstream pathways influenced by Stk1 involves the GraSR two-component system. Stk1 can phosphorylate the response regulator GraR, which in turn modulates the expression of the dltABCD operon. This operon is responsible for the D-alanylation of teichoic acids, a process that alters the net charge of the bacterial cell wall and contributes to resistance against cationic antimicrobial peptides and certain antibiotics. By inhibiting Stk1, this compound disrupts this signaling cascade, leading to a more susceptible cell wall phenotype.
Caption: Stk1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Minimum Inhibitory Concentration (MIC) Determination for β-Lactam Potentiation
This protocol is adapted from the methodology described by Schaenzer et al. (2018) to assess the ability of this compound to potentiate β-lactam antibiotics.[1][7]
Materials:
-
S. aureus strains of interest
-
Cation-adjusted Mueller-Hinton (CA-MH) broth
-
β-lactam antibiotics (e.g., oxacillin, nafcillin)
-
This compound (dissolved in DMSO)
-
NaCl
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of CA-MH broth and incubate overnight at 37°C with shaking.
-
Back-dilute the overnight culture into fresh CA-MH broth to an optical density at 600 nm (OD₆₀₀) of 0.06.
-
-
Prepare Antibiotic and Compound Plates:
-
In a 96-well plate, prepare 2-fold serial dilutions of the β-lactam antibiotic in CA-MH broth.
-
For testing potentiation, add this compound to each well containing the antibiotic dilutions to a final concentration of 5 µM. For control wells, add an equivalent volume of DMSO.
-
Note: When testing oxacillin, nafcillin, or ceftaroline, supplement the CA-MH medium with 2% NaCl as per CLSI guidelines.[1]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial culture from step 1 to each well of the 96-well plate.
-
Incubate the plate at 37°C.
-
-
Measurement and Analysis:
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals for 12-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth.
-
Compare the MIC values in the presence and absence of this compound to determine the fold reduction.
-
In Vitro Stk1 Kinase Inhibition Assay
This is a representative protocol for assessing the direct inhibitory effect of this compound on Stk1 kinase activity, based on common kinase assay methodologies.[8][9][10]
Materials:
-
Purified recombinant S. aureus Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MnCl₂, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled) or ATP and appropriate reagents for non-radioactive detection (e.g., phosphospecific antibodies)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified Stk1 kinase domain (e.g., 1-2 µg) with the kinase reaction buffer.
-
Add serial dilutions of this compound to the reaction tubes. Include a DMSO-only control.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Add MBP substrate to the reaction mixture.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).
-
Incubate the reaction at 37°C for 20-30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
-
Detection:
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled (phosphorylated) MBP.
-
Quantify the band intensities to determine the extent of inhibition at different concentrations of this compound. The concentration that results in 50% inhibition is the IC₅₀.
-
S. aureus Biofilm Formation Assay (Crystal Violet Method)
This protocol describes a standard method to quantify biofilm formation and can be used to assess the impact of Stk1 inhibition by this compound. While direct data for this compound is not widely published, studies on other Stk1 inhibitors suggest that inhibition of Stk1 is likely to reduce biofilm formation.[1]
Materials:
-
S. aureus strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of S. aureus in TSBG.
-
Normalize the culture to an OD₆₀₀ of 0.05 in fresh TSBG.
-
-
Biofilm Formation:
-
Add 200 µL of the normalized bacterial culture to the wells of a 96-well plate.
-
Add various concentrations of this compound (and a DMSO control) to the wells.
-
Include wells with sterile TSBG as a negative control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS until the excess stain is removed.
-
-
Quantification:
-
Dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a plate reader.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for identifying and characterizing a Stk1 inhibitor and the logical cascade of its effects.
Caption: A generalized workflow for the discovery and validation of Stk1 inhibitors.
Caption: The logical relationship of events following Stk1 inhibition.
Conclusion and Future Directions
This compound serves as a compelling proof-of-concept for the development of Stk1 inhibitors as adjuvants to β-lactam therapy against resistant S. aureus. Its ability to re-sensitize MRSA to antibiotics like oxacillin highlights the potential of targeting bacterial signaling pathways. Future research should focus on elucidating the full spectrum of Stk1's downstream targets, quantifying the in vivo efficacy of this compound in animal infection models, and exploring its potential to inhibit biofilm formation in a clinical context. Furthermore, structure-activity relationship studies will be crucial for optimizing the pyrazolopyridazine scaffold to enhance potency and selectivity, minimizing potential off-target effects.
References
- 1. A novel STK1-targeted small-molecule as an “antibiotic resistance breaker” against multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Using CRISPR-Cas9 to delete stk1 in MRSA [morressier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolopyridazine GW779439X: A Technical Guide to its Function as an Antibiotic Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. A promising strategy to combat this threat is the use of antibiotic adjuvants, compounds that restore the efficacy of existing antibiotics. This technical guide provides an in-depth analysis of GW779439X, a pyrazolopyridazine compound that acts as a potent antibiotic adjuvant against β-lactam-resistant S. aureus. Through the inhibition of the serine/threonine kinase Stk1, this compound resensitizes MRSA to a range of β-lactam antibiotics. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Introduction
β-Lactam antibiotics, a cornerstone of antibacterial therapy, are often rendered ineffective by bacterial resistance mechanisms. In MRSA, the primary mechanism of resistance is the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactams and takes over the essential functions of cell wall synthesis when other PBPs are inhibited.[1] The bacterial serine/threonine kinase Stk1 (also known as PknB) has been identified as a key regulator of various cellular processes in S. aureus, including cell wall metabolism and virulence.[2][3] Inhibition of Stk1 has been shown to increase the susceptibility of MRSA to β-lactam antibiotics, making it an attractive target for adjuvant therapy.[2][4]
This compound is a small molecule inhibitor of Stk1 that has demonstrated significant potential as an antibiotic adjuvant.[2][4] This guide will explore the technical details of its function, providing researchers and drug development professionals with a comprehensive resource to inform further investigation and development.
Mechanism of Action
This compound functions as an antibiotic adjuvant by directly inhibiting the kinase activity of Stk1 in S. aureus.[2] The inhibition of Stk1 disrupts the signaling pathways that contribute to β-lactam resistance. While the complete downstream effects of Stk1 are still under investigation, it is known to phosphorylate multiple substrates involved in cell wall metabolism and stress response, including the response regulators GraR and WalR.[1][5][6] By inhibiting Stk1, this compound interferes with these regulatory pathways, ultimately leading to increased susceptibility of MRSA to β-lactam antibiotics.
The primary mechanism of β-lactam resistance in MRSA is the production of PBP2a, encoded by the mecA gene. PBP2a is a transpeptidase with a low affinity for most β-lactam antibiotics, allowing it to continue synthesizing the peptidoglycan cell wall even in the presence of these drugs.[1][7] The inhibition of Stk1 by this compound appears to disrupt the cellular context that allows PBP2a to function effectively, thereby resensitizing the bacteria to β-lactams.
dot
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data: Potentiation of β-Lactam Activity
The efficacy of this compound as an antibiotic adjuvant has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) of various β-lactam antibiotics in the presence and absence of the compound. The following tables summarize the potentiation effect of this compound against different strains of S. aureus.
Table 1: Potentiation of β-Lactam MICs against S. aureus LAC (MRSA) by this compound [2]
| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| Oxacillin | 128 | 8 | 16 |
| Nafcillin | 16 | 2 | 8 |
| Ceftriaxone | 128 | 64 | 2 |
| Ceftaroline | 0.5 | 0.25 | 2 |
Table 2: Potentiation of Oxacillin MIC against Various S. aureus Strains by this compound [2]
| Strain (Type) | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| COL (MRSA) | >256 | 32 | >8 |
| USA400 (MRSA) | 128 | 16 | 8 |
| Newman (MSSA) | 0.25 | 0.0625 | 4 |
| UAMS-1 (MSSA) | 0.25 | 0.125 | 2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the methods described by Schaenzer et al. (2018).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Broth (TSB)
-
Antibiotics (e.g., oxacillin, nafcillin)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the S. aureus strain into 5 mL of TSB and grow overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.01, which corresponds to approximately 1 x 10^7 CFU/mL. Further dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10^5 CFU/mL.
-
Preparation of Antibiotic and Adjuvant Solutions: Prepare serial two-fold dilutions of the antibiotic in CAMHB in a 96-well plate. For potentiation assays, prepare identical serial dilutions of the antibiotic in CAMHB containing a fixed concentration of this compound (e.g., 5 μM).
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by measuring the OD600 of each well.
dot
Figure 2: Experimental workflow for MIC determination.
In Vitro Stk1 Kinase Assay
This protocol is used to assess the direct inhibitory effect of this compound on the kinase activity of purified Stk1.
Materials:
-
Purified recombinant Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound at various concentrations
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified Stk1 kinase domain, and MBP.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled (phosphorylated) MBP using a phosphorimager.
-
Quantification: Quantify the band intensities to determine the extent of inhibition by this compound.
dot
Figure 3: Workflow for the in vitro Stk1 kinase assay.
Conclusion
This compound represents a promising lead compound in the development of antibiotic adjuvants to combat MRSA. Its targeted inhibition of the Stk1 kinase effectively resensitizes resistant strains to β-lactam antibiotics. The data and protocols presented in this technical guide provide a solid foundation for further research into the optimization of pyrazolopyridazine derivatives as selective Stk1 inhibitors and their potential clinical application. The continued exploration of such adjuvant therapies is a critical component in the multifaceted approach required to address the growing crisis of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk involving two-component systems in Staphylococcus aureus signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do Shoot the Messenger: PASTA Kinases as Virulence Determinants and Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of GW779439X
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW779439X is a pyrazolopyridazine compound that has garnered significant interest for its dual inhibitory action against both the bacterial serine/threonine kinase Stk1 in Staphylococcus aureus and the human Aurora Kinase A (AURKA). Primarily investigated for its role as an antibiotic adjuvant, this compound potentiates the efficacy of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA). This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Introduction
The rise of antibiotic resistance, particularly in pathogens like Staphylococcus aureus, necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the effectiveness of existing antibiotics. This compound has emerged as a compelling candidate in this area. It resensitizes resistant strains of S. aureus to β-lactam antibiotics through the inhibition of the PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase Stk1.[1][2][3] Concurrently, its activity as an Aurora Kinase A inhibitor points to potential applications in oncology, where it can induce apoptosis.[4][5] This guide synthesizes the current understanding of this compound's pharmacology to serve as a resource for ongoing research and development.
Mechanism of Action
Inhibition of S. aureus Stk1 Kinase
This compound acts as a direct inhibitor of the serine/threonine kinase Stk1 in S. aureus.[2][6] Stk1 is a crucial component of a signal transduction pathway that contributes to cell wall metabolism and virulence.[1][7] By inhibiting Stk1, this compound disrupts the downstream signaling cascade that leads to β-lactam resistance.
The Stk1 signaling pathway involves the phosphorylation of the response regulator GraR.[1][7][8] Phosphorylated GraR, in turn, regulates the expression of the dltABCD operon. The protein products of this operon are responsible for the D-alanylation of teichoic acids in the bacterial cell wall. This modification of the cell wall is a key factor in the resistance of S. aureus to cationic antimicrobial peptides and certain antibiotics. Inhibition of Stk1 by this compound is believed to prevent the phosphorylation of GraR, thereby altering cell wall physiology and rendering the bacterium more susceptible to β-lactam antibiotics.
Inhibition of Human Aurora Kinase A (AURKA)
In human cells, this compound functions as an inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a critical role in mitotic progression.[4][9] Inhibition of AURKA disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[10][11] This apoptotic induction is mediated through the caspase-3/7 pathway.[4] The dual activity of this compound against both a bacterial and a human kinase highlights the conserved nature of kinase domains and presents both opportunities and challenges for its therapeutic development.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Inhibitory and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Reference(s) |
| Biochemical Inhibition | S. aureus Stk1 | Robust inhibition at 2 µM | [6] |
| Growth Inhibition (IC50) | AGP-01 cell line | 0.57 µM | [4] |
| Cytotoxicity (CC50) | THP-1 cells | < 0.05 µM (after 72 hrs) | [4] |
Table 2: Potentiation of β-Lactam Activity against MRSA strain LAC by 5 µM this compound
| β-Lactam Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC | Reference(s) |
| Oxacillin | 128 | 8 | 16 | [12] |
| Nafcillin | >256 | 32 | >8 | [6] |
| Ceftriaxone | 128 | 64 | 2 | [6] |
| Ceftaroline | 0.5 | 0.25 | 2 | [12] |
| Meropenem | 64 | 32 | 2 | [12] |
Table 3: Potentiation of Oxacillin Activity by 5 µM this compound against Various S. aureus Strains
| S. aureus Strain | Phenotype | MIC of Oxacillin without this compound (µg/mL) | MIC of Oxacillin with this compound (µg/mL) | Fold Reduction in MIC | Reference(s) |
| ATCC BAA-1717 (USA300) | MRSA | 128 | 16 | 8 | [6] |
| ATCC BAA-1707 (USA400) | MRSA | 128 | 16 | 8 | [6] |
| ATCC BAA-39 (USA800) | MRSA | 64 | 8 | 8 | [6] |
| COL (Hospital-acquired) | MRSA | >256 | 32 | >8 | [6] |
| ATCC BAA-2686 (Ceftaroline-resistant) | MRSA | >1024 | 2 | >512 | [6] |
| Newman | MSSA | 0.125 | 0.0625 | 2 | [6] |
| NCTC8325 | MSSA | 0.25 | 0.125 | 2 | [6] |
Experimental Protocols
In Vitro Stk1 Kinase Inhibition Assay
This protocol is based on the autoradiography method used to demonstrate direct inhibition of Stk1.[6]
-
Protein Purification: The kinase domain of Stk1 is expressed and purified. Myelin Basic Protein (MBP) is used as a non-specific phosphosubstrate.
-
Reaction Mixture: Purified Stk1 kinase domain (e.g., 2 µM) and MBP are incubated in a kinase reaction buffer.
-
Inhibitor Addition: Increasing concentrations of this compound are added to the reaction mixtures. A control with no inhibitor is included.
-
Phosphorylation Reaction: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer and heating.
-
Detection: The proteins are separated by SDS-PAGE. The gel is then dried and exposed to an autoradiography film to visualize the incorporation of the radiolabeled phosphate into Stk1 (autophosphorylation) and MBP. A reduction in the signal in the presence of this compound indicates inhibition.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15][16][17]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL) is prepared from an overnight culture of the S. aureus strain of interest.
-
Serial Dilution of Antimicrobial Agents: A two-fold serial dilution of the β-lactam antibiotic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Addition of this compound: A fixed, sub-inhibitory concentration of this compound (e.g., 5 µM) is added to a parallel set of wells.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Signaling Pathways and Workflows
This compound Inhibition of the Stk1 Signaling Pathway in S. aureus
Caption: this compound inhibits Stk1, preventing GraR phosphorylation and β-lactam resistance.
This compound Inhibition of the Aurora Kinase A Pathway and Induction of Apoptosis
Caption: this compound inhibits AURKA, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Assessing β-Lactam Potentiation
Caption: Workflow for determining the MIC of β-lactams with this compound.
Discussion and Future Directions
This compound demonstrates significant potential as an antibiotic adjuvant, effectively restoring the activity of β-lactams against resistant S. aureus. The mechanism of action via Stk1 inhibition is a novel approach to combating bacterial resistance. However, the compound's potent inhibition of human AURKA raises concerns about potential toxicity, which was a factor in its discontinuation for development as a human CDK4 inhibitor.[9]
Future research should focus on several key areas:
-
Selectivity: Structure-activity relationship (SAR) studies are needed to design derivatives of this compound with enhanced selectivity for bacterial Stk1 over human kinases like AURKA.
-
Pharmacokinetics: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to understand its in vivo behavior and therapeutic window.
-
In Vivo Efficacy: While in vitro data is promising, robust in vivo studies in animal models of infection are required to validate the efficacy of this compound in combination with β-lactams.[18]
-
Resistance Development: Studies to assess the potential for bacteria to develop resistance to this compound are crucial for its long-term viability as a therapeutic agent.
Conclusion
This compound is a pharmacologically active molecule with a dual mechanism of action that makes it a valuable tool for research and a potential starting point for the development of new therapeutics. Its ability to potentiate β-lactam antibiotics against resistant S. aureus addresses a critical unmet medical need. While challenges related to its selectivity and in vivo properties remain, further investigation into the pharmacology of this compound and its derivatives is warranted. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to combat antibiotic resistance and explore novel anticancer therapies.
References
- 1. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Aurora A promotes chemosensitivity via inducing cell cycle arrest and apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Lactams against the Fortress of the Gram-Positive Staphylococcus aureus Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Tetracycline and Oxacillin Act Synergistically on Biofilms and Display Increased Efficacy In Vivo Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Adjuvant Effect of GW779439X on MRSA and MSSA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pyrazolopyridazine compound GW779439X and its role as an antibiotic adjuvant, particularly in sensitizing Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Sensitive Staphylococcus aureus (MSSA) to β-lactam antibiotics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and workflows.
Core Concept: Mechanism of Action
This compound functions as a potent inhibitor of the S. aureus serine/threonine kinase Stk1.[1][2][3] Stk1 is a Penicillin-binding-protein And Serine/Threonine kinase-Associated (PASTA) kinase, a family of enzymes that play a crucial role in bacterial cell wall metabolism, virulence, and antibiotic resistance.[4][5] By inhibiting Stk1, this compound disrupts the signaling cascade that contributes to β-lactam resistance, thereby re-sensitizing the bacteria to this major class of antibiotics.[2][4] The compound itself exhibits no intrinsic antibacterial activity at concentrations effective for adjuvant activity (below 20 μM).[2]
The signaling pathway disrupted by this compound is visualized below.
Caption: Mechanism of this compound action in S. aureus.
Quantitative Data: Potentiation of β-Lactam Activity
This compound significantly reduces the Minimum Inhibitory Concentration (MIC) of various β-lactam antibiotics against both MRSA and MSSA isolates. The following tables summarize the potentiation effect observed in key studies. All potentiation data was generated with the addition of 5 μM this compound.
Table 1: Potentiation of Various β-Lactams against MRSA Strain LAC (USA300)
| Antibiotic | MIC without this compound (μg/mL) | MIC with 5 μM this compound (μg/mL) | Fold Change in MIC |
| Oxacillin | >256 | 2 | >128 |
| Nafcillin | >256 | 2 | >128 |
| Ceftriaxone | 128 | 64 | 2 |
| Ceftaroline | 0.25 | 0.125 | 2 |
Data synthesized from Schaenzer et al., 2018.[2]
Table 2: Potentiation of Oxacillin against Various S. aureus Strains
| Strain | Genotype | MIC of Oxacillin without this compound (μg/mL) | MIC of Oxacillin with 5 μM this compound (μg/mL) | Fold Change in MIC |
| MRSA | ||||
| LAC | USA300 | >256 | 2 | >128 |
| MW2 | USA400 | >256 | 2 | >128 |
| COL | - | 128 | 32 | 4 |
| USA600 | - | 128 | 32 | 4 |
| USA800 | - | 64 | 2 | 32 |
| BAA-2686 | Ceftaroline-Resistant | 128 | 1 | 128 |
| MSSA | ||||
| Newman | - | 0.25 | 0.0625 | 4 |
| UAMS-1 | - | 0.125 | 0.0625 | 2 |
Data synthesized from Schaenzer et al., 2018.[2]
The data clearly indicates that the potentiation effect of this compound is most pronounced in MRSA strains, particularly those with high-level resistance to oxacillin.[2] Community-acquired MRSA isolates (USA300, USA400) were sensitized to below the oxacillin clinical breakpoint.[2]
Experimental Protocols
The following section details the key methodologies employed to ascertain the effect of this compound on MRSA and MSSA isolates.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of various β-lactam antibiotics, with and without this compound, was determined using a broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Autophosphorylation Mechanism of the Ser/Thr Kinase Stk1 From Staphylococcus aureus [frontiersin.org]
The Pyrazolopyridazine GW779439X: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW779439X is a potent small molecule inhibitor with a pyrazolopyridazine core structure. Initially investigated as a cyclin-dependent kinase inhibitor, it has garnered significant interest for its dual activity as an antibiotic adjuvant against resistant bacteria and as an anti-cancer agent. This technical guide provides an in-depth overview of the chemical properties, a detailed synthesis protocol, and the key signaling pathways modulated by this compound.
Chemical Properties
This compound is a white to light brown solid. Its core structure is a pyrazolo[1,5-b]pyridazine moiety linked to a substituted phenyl ring.
| Property | Value | Reference |
| IUPAC Name | N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | [1] |
| Synonyms | GW-779439X, NSC756341 | [1] |
| CAS Number | 551919-98-3 | [1][2] |
| Molecular Formula | C22H21F3N8 | [1][2] |
| Molecular Weight | 454.45 g/mol | [2] |
| Appearance | Solid, white to light brown | [2] |
| Solubility | Soluble in DMSO (10 mM) | [3] |
| SMILES | FC(F)(F)c1cc(nc2nccc(c3cn4nccc4c3)n2)ccc1N1CCN(C)CC1 | [2] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of a pyrazolopyridazine intermediate with a substituted aniline. The general synthetic scheme is depicted below.[4]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the final step of the synthesis of this compound, based on the general procedure described in the literature.[4]
Step c: Synthesis of N-[4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine (this compound)
-
To a solution of 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (1.0 equivalent) in sec-butanol (0.05 M), add 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline (1.3 equivalents).
-
Add trifluoroacetic acid (TFA) (3.7 M) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford this compound.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by targeting key protein kinases in both bacteria and human cells.
Inhibition of Stk1 in Staphylococcus aureus
In methicillin-resistant Staphylococcus aureus (MRSA), this compound inhibits the serine/threonine kinase Stk1.[4][5][6] Stk1 is a transmembrane protein that plays a crucial role in cell wall metabolism and resistance to β-lactam antibiotics.[5] Inhibition of Stk1 by this compound sensitizes MRSA to β-lactams.[4][6] One of the downstream effects of Stk1 signaling is the modulation of the GraSR two-component system, which regulates the D-alanylation of teichoic acids in the bacterial cell wall.[1] By inhibiting Stk1, this compound likely disrupts this process, leading to increased susceptibility to cell wall-targeting antibiotics.
Caption: this compound inhibits Stk1, disrupting cell wall modification.
Inhibition of Aurora Kinase A (AURKA) and Induction of Apoptosis
In human cells, this compound is an inhibitor of Aurora kinase A (AURKA), a serine/threonine kinase that plays a critical role in mitotic progression.[1] Overexpression of AURKA is common in many cancers and is associated with poor prognosis. By inhibiting AURKA, this compound can disrupt mitosis and induce apoptosis.[1] One of the key mechanisms by which AURKA promotes cell survival is through the phosphorylation and subsequent degradation of the tumor suppressor protein p53. Inhibition of AURKA by this compound can lead to the stabilization of p53, which in turn can activate the transcription of pro-apoptotic genes, ultimately leading to programmed cell death via the caspase cascade.[1]
Caption: this compound inhibits AURKA, leading to apoptosis.
Key Experimental Protocols
In Vitro Stk1 Kinase Inhibition Assay
This protocol is used to determine the inhibitory activity of this compound against the S. aureus Stk1 kinase.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the Stk1 kinase domain, a substrate (e.g., myelin basic protein), and varying concentrations of this compound in a suitable buffer (e.g., 10 mM Tris pH 7.4, 150 mM NaCl, 50 μM MnCl2).
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Visualization: Dry the gel and visualize the phosphorylated substrate by autoradiography.
-
Quantification: Quantify the band intensities to determine the extent of inhibition at different concentrations of this compound and calculate the IC50 value.
Conclusion
This compound is a versatile molecule with significant potential in both infectious disease and oncology research. Its well-defined chemical properties and synthetic accessibility make it a valuable tool for further investigation. The elucidation of its mechanisms of action against both bacterial and human kinases provides a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity. This guide serves as a comprehensive resource for researchers aiming to explore the full therapeutic potential of this compound and its analogs.
References
- 1. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Autophosphorylation Mechanism of the Ser/Thr Kinase Stk1 From Staphylococcus aureus [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW779439X-Mediated Sensitization of MRSA to β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings due to its resistance to a broad range of β-lactam antibiotics.[1] The experimental compound GW779439X, a pyrazolopyridazine derivative, has been identified as a potent inhibitor of the S. aureus serine/threonine kinase Stk1.[2][3][4] Inhibition of Stk1 by this compound resensitizes MRSA to β-lactam antibiotics, offering a promising strategy to restore the efficacy of this critical class of antibacterial agents.[2][5] These application notes provide detailed protocols for researchers to investigate the synergistic effects of this compound and β-lactam antibiotics against MRSA.
Mechanism of Action
This compound acts as an antibiotic adjuvant by directly inhibiting the PASTA (Penicillin-Binding Protein and Serine/Threonine kinase-Associated) kinase Stk1 in S. aureus.[2][4] The Stk1 kinase is involved in cell wall biosynthesis and its inhibition disrupts this process, rendering the bacteria susceptible to β-lactam antibiotics that target penicillin-binding proteins (PBPs).[5][6] The synergistic activity of this compound with β-lactams has been demonstrated against various MRSA and methicillin-sensitive S. aureus (MSSA) isolates, including a ceftaroline-resistant strain.[2][3]
Data Presentation
Table 1: Potentiation of β-Lactam Activity by this compound against S. aureus LAC (USA300)
| β-Lactam Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Decrease in MIC |
| Oxacillin | >256 | 2 | >128 |
| Nafcillin | >256 | 4 | >64 |
| Ceftaroline | 0.5 | 0.25 | 2 |
Data synthesized from literature.[2]
Table 2: Effect of this compound on Oxacillin MIC against Various S. aureus Strains
| S. aureus Strain | Pulsed-Field Gel Electrophoresis (PFGE) Type | MIC (µg/mL) of Oxacillin without this compound | MIC (µg/mL) of Oxacillin with 5 µM this compound | Fold Decrease in MIC |
| COL | USA100 (HA-MRSA) | >256 | 16 | >16 |
| USA400 | USA400 (CA-MRSA) | 128 | 2 | 64 |
| USA600 | USA600 (CA-MRSA) | 64 | 4 | 16 |
| USA800 | USA800 (CA-MRSA) | 128 | 8 | 16 |
| BAA-2686 | Ceftaroline-Resistant | >1024 | 2 | >512 |
| Newman | MSSA | 0.25 | 0.0625 | 4 |
| NCTC8325 | MSSA | 0.125 | 0.0625 | 2 |
HA-MRSA: Hospital-Acquired MRSA; CA-MRSA: Community-Acquired MRSA. Data synthesized from literature.[2][3]
Mandatory Visualizations
Caption: Signaling pathway of this compound in MRSA.
References
- 1. Crystallization and initial X-ray diffraction study of the three PASTA domains of the Ser/Thr kinase Stk1 from the human pathogen Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro enzymatic assays for Ser/Thr-selective protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Synergism Testing: Broth Microdilution Checkerboard and Broth Macrodilution Methods | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes: Quantifying the Synergy of GW779439X with β-Lactam Antibiotics using a Checkerboard Assay
Introduction
GW779439X is a pyrazolopyridazine compound that functions as a potent inhibitor of the Staphylococcus aureus (S. aureus) PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase, Stk1.[1][2][3] Stk1 is a eukaryotic-like serine/threonine kinase that plays a crucial role in regulating bacterial cell wall homeostasis and antibiotic resistance.[4][5] By inhibiting Stk1, this compound disrupts these processes, leading to a significant potentiation of the activity of β-lactam antibiotics against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA).[2][3] This synergistic interaction can restore the efficacy of β-lactams against resistant isolates, making the combination a promising strategy to combat antibiotic resistance.[2]
The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents.[6][7] This application note provides a detailed protocol for performing a checkerboard assay to quantify the synergistic relationship between this compound and a selected β-lactam antibiotic against S. aureus. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity/indifference, or antagonism.[6][8]
Experimental Protocol
This protocol outlines the procedure for determining the synergistic activity of this compound in combination with a β-lactam antibiotic (e.g., oxacillin, ceftaroline) against a chosen S. aureus strain.
1. Materials and Reagents
-
This compound
-
β-lactam antibiotic (e.g., Oxacillin)
-
Staphylococcus aureus strain (e.g., MRSA strain LAC or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Spectrophotometer or microplate reader (for measuring optical density at 600 nm)
-
Incubator (35-37°C)[6]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
2. Preparation of Reagents and Inoculum
-
Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in CAMHB to create a working stock solution at a concentration 4-fold higher than the highest concentration to be tested (e.g., if the highest test concentration is 64 µg/mL, prepare a 256 µg/mL working stock).
-
Prepare a working stock solution of the β-lactam antibiotic in CAMHB at a concentration 4-fold higher than its highest desired test concentration.
-
-
Bacterial Inoculum:
-
From an overnight culture plate, select several isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.[6]
-
3. Checkerboard Assay Setup
The following steps describe how to set up the two-dimensional dilution matrix in a 96-well plate.[8]
-
Plate Layout: Designate rows A-H for dilutions of this compound and columns 1-12 for dilutions of the β-lactam antibiotic. Row H will contain the β-lactam alone, and column 12 will contain this compound alone to determine individual Minimum Inhibitory Concentrations (MICs). Well H12 will serve as the no-drug growth control.
-
Dispensing Medium: Add 50 µL of CAMHB to all wells from rows A-G, columns 1-11. Add 100 µL of CAMHB to all wells in row H, columns 1-11.
-
Diluting Drug A (β-lactam):
-
Add 200 µL of the β-lactam working stock solution to the first well of its dedicated reservoir.
-
Using a multichannel pipette, transfer 100 µL from the reservoir into each well of column 1 (A1-H1).
-
Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then column 2 to column 3, and so on, up to column 11. Discard 100 µL from column 11. Column 12 will receive no β-lactam.
-
-
Diluting Drug B (this compound):
-
After the β-lactam dilutions, the plate setup is inverted for the second drug. Add 100 µL of the this compound working stock solution to each well in row A (columns 1-12).
-
Perform 2-fold serial dilutions by transferring 100 µL from row A to row B, mixing, then row B to row C, and so on, up to row G. Discard 100 µL from row G. Row H will receive no this compound.
-
-
Final Volume Adjustment: After dilutions, each well should contain 100 µL of the drug combination (or single drug/media).
4. Inoculation and Incubation
-
Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well, bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
5. Data Collection and Analysis
-
Determine MIC: After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
MIC of β-lactam alone (MIC A): Read in row H.
-
MIC of this compound alone (MIC B): Read in column 12.
-
MIC of drugs in combination: Identify the wells in the matrix (A1-G11) showing no growth.
-
-
Calculate FIC Index: For each well showing no growth, calculate the FIC index using the following formulas:[8]
-
FIC A = (Concentration of Drug A in well) / (MIC of Drug A alone)
-
FIC B = (Concentration of Drug B in well) / (MIC of Drug B alone)
-
FIC Index = FIC A + FIC B
-
-
Interpret Results: The interaction is defined based on the lowest FIC Index value obtained from all the wells showing no growth.[6][8]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Data Presentation
Quantitative results should be summarized to clearly present the individual MICs and the FIC index, demonstrating the nature of the drug interaction.
Table 1: Example Checkerboard Assay Results for this compound and Oxacillin against MRSA
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Oxacillin | 128 | 4 | 0.031 | Synergy |
| This compound | 32 | 8 | 0.250 | |
| Combined | 0.281 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Synergistic mechanism of this compound and β-lactams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. calslab.snu.ac.kr [calslab.snu.ac.kr]
Determining the Optimal Concentration of GW779439X In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal in vitro concentration of GW779439X, a pyrazolopyridazine derivative with notable inhibitory activity against Staphylococcus aureus penicillin-binding protein and serine/threonine kinase-associated (PASTA) kinase Stk1 and Aurora A kinase (AURKA).[1][2] this compound has been shown to potentiate the activity of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA).[3][4] Additionally, it exhibits growth inhibitory effects on certain cell lines and can induce apoptosis. The protocols outlined herein provide a systematic approach to identifying the most effective concentration of this compound for specific in vitro experimental goals.
Introduction
This compound is a dual-target inhibitor with significant potential in both antibacterial and anticancer research.[1] As an inhibitor of Stk1 in S. aureus, it sensitizes resistant strains to β-lactam antibiotics.[3][4][5] Its activity as an AURKA inhibitor allows it to influence cell cycle progression and induce apoptosis, making it a compound of interest in oncology.[1] The optimal concentration of this compound is highly dependent on the specific application, cell type, and desired experimental outcome. This guide provides a framework for researchers to determine the ideal concentration range for their studies.
Mechanism of Action
This compound primarily functions by:
-
Inhibiting Stk1: In bacteria, particularly S. aureus, this compound inhibits the PASTA kinase Stk1. This kinase is involved in cell wall metabolism and contributes to β-lactam resistance.[3][4][6] Inhibition of Stk1 leads to increased susceptibility of MRSA to these antibiotics.[3]
-
Inhibiting AURKA: In eukaryotic cells, this compound acts as an inhibitor of Aurora A kinase, a key regulator of mitosis.[1] This inhibition can lead to cell cycle arrest at the G0/G1 and sub-G1 phases and induce apoptosis via the caspase-3/7 pathway.[1]
Data Presentation: Reported In Vitro Concentrations of this compound
The following table summarizes previously reported effective concentrations of this compound in various in vitro assays. This data serves as a starting point for designing concentration-response experiments.
| Application | Cell Type/Target | Effective Concentration | Observed Effect | Reference |
| Biochemical Inhibition | Stk1 Kinase | 2 µM | Robust inhibition of Stk1 autophosphorylation and phosphorylation of MBP. | [3] |
| Antibiotic Potentiation | MRSA (BAA-2686) | 5 µM | Potentiates ceftaroline activity against a ceftaroline-resistant MRSA strain. | [1][5] |
| Growth Inhibition | AGP-01 Cells | IC₅₀ = 0.57 µM | 50% inhibition of cell growth. | [1] |
| Cell Cycle Arrest | AGP-01 Cells | 1 µM | Significant blockage of the cell cycle at the G0/G1 and sub-G1 phases. | [1] |
| Gene Expression Modulation | AGP-01 Cells | 1 µM (72 hours) | Decreased expression of proliferation genes (c-MYC, NRAS, CDC25A) and increased expression of cell cycle blocking genes (CDKN1A, TP53). | [1] |
| Lack of Intrinsic Antibacterial Activity | S. aureus | < 20 µM | No intrinsic effects on bacterial growth. | [3] |
Experimental Protocols
This section outlines a general protocol for determining the optimal concentration of this compound for a new in vitro application.
Materials
-
This compound (powder)
-
Appropriate solvent (e.g., DMSO)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell line of interest (e.g., bacterial strain or mammalian cell line)
-
96-well or other multi-well cell culture plates
-
Cell viability assay (e.g., MTT, XTT, CellTiter-Glo®)
-
Other assay-specific reagents (e.g., antibiotics, antibodies, substrates)
-
Incubator with appropriate temperature and CO₂ conditions
-
Plate reader (for absorbance, fluorescence, or luminescence)
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C. When ready to use, thaw an aliquot and dilute it to the desired working concentrations in the appropriate cell culture medium.
Note: Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).
Protocol for Determining Optimal Concentration
This protocol utilizes a dose-response experiment to identify the optimal concentration range.
-
Cell Seeding:
-
For adherent cells, seed them in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
For suspension cells or bacteria, seed them directly before adding the compound.
-
-
Preparation of Serial Dilutions:
-
Prepare a series of dilutions of this compound from the stock solution in cell culture medium. A broad range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM) using a log or semi-log dilution series.
-
-
Treatment:
-
Remove the old medium from the wells (for adherent cells) and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the biological question being asked (e.g., 24, 48, or 72 hours for cell viability; shorter times may be appropriate for signaling pathway studies).
-
-
Endpoint Measurement:
-
After incubation, perform the desired assay to measure the effect of this compound. This could be:
-
Cell Viability/Proliferation Assay: To determine the IC₅₀.
-
Antibiotic Synergy Assay (for bacteria): A checkerboard assay with a β-lactam antibiotic.
-
Western Blot or qPCR: To assess changes in protein or gene expression.
-
Flow Cytometry: For cell cycle or apoptosis analysis.
-
-
-
Data Analysis:
-
Plot the measured response against the log of the this compound concentration.
-
For viability assays, fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
For other assays, identify the concentration that gives the desired level of effect (e.g., significant potentiation of an antibiotic, maximal induction of a specific protein).
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the known inhibitory actions of this compound and its downstream consequences.
Caption: this compound inhibits Stk1 in bacteria and AURKA in eukaryotes.
Experimental Workflow for Optimal Concentration Determination
This diagram outlines the step-by-step process for determining the optimal in vitro concentration of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW779439X in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of GW779439X, a potent kinase inhibitor, in various cell-based assays. The information is intended to guide researchers in pharmacology, microbiology, and cancer biology in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a pyrazolopyridazine-based small molecule inhibitor with dual activity against the Staphylococcus aureus PASTA (Penicillin-binding protein And Serine/Threonine kinase-Associated) kinase Stk1 and the human Aurora Kinase A (AURKA).[1][2] Its ability to potentiate the activity of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) makes it a promising candidate for combination therapies against resistant bacterial infections.[3][4][5] Furthermore, its inhibitory effect on AURKA induces apoptosis through the caspase-3/7 pathway, highlighting its potential as an anti-cancer agent.[1][6]
Chemical Properties
| Property | Value |
| CAS Number | 551919-98-3[1][7] |
| Molecular Formula | C₂₂H₂₁F₃N₈[7] |
| Molecular Weight | 454.46 g/mol [6] |
| Purity | >99% (as reported by various suppliers)[1] |
Solubility
This compound exhibits limited solubility in aqueous solutions. The use of organic solvents is necessary to prepare stock solutions for cell-based assays.
| Solvent | Solubility |
| DMSO | ≥ 31.3 mg/mL (≥ 68.76 mM)[6] |
| In vivo formulation 1 | ≥ 3.33 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| In vivo formulation 2 | ≥ 3.33 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] |
| In vivo formulation 3 | ≥ 3.33 mg/mL in 10% DMSO, 90% Corn Oil[1] |
Note: Solubility can vary between batches and vendors. It is recommended to perform a solubility test before preparing large volumes of stock solutions. Warming and sonication can aid in dissolution.[6]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, gently warm the solution at 37°C for 5-10 minutes and/or sonicate for 5 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell type, seeding density, and incubation time should be optimized for each experiment.
Materials:
-
Cells of interest (e.g., S. aureus strains, human cancer cell lines)
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 96-well, 24-well)
-
This compound stock solution (prepared as described in 4.1)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere or reach the desired growth phase overnight.
-
On the day of treatment, prepare the working solutions of this compound by diluting the stock solution in fresh cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Remove the old medium from the wells and wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under appropriate culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays (e.g., caspase activity, Annexin V staining), or gene expression analysis.
Application Examples and Recommended Concentrations
| Application | Cell Type | Recommended Concentration | Observed Effect |
| Stk1 Inhibition (Biochemical Assay) | - | 2 µM | Biochemical inhibition of Stk1.[1] |
| Antibiotic Potentiation | Ceftaroline-resistant MRSA | 5 µM | Potentiates ceftaroline activity.[1][3] |
| Growth Inhibition | AGP-01 cell line | IC₅₀ = 0.57 µM | Inhibition of cell growth.[1] |
| Cell Cycle Analysis | AGP-01 cells | 1 µM | Blocks cell cycle at G0/G1 and sub-G1 phase.[1] |
| Gene Expression Modulation | AGP-01 cells | 1 µM (72 hours) | Decreases expression of c-MYC, NRAS, and CDC25A; increases expression of CDKN1A and TP53.[1] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound preparation and use in cell-based assays.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound | 551919-98-3 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GW779439X and Oxacillin Combination for Synergy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synergistic combination of GW779439X and oxacillin against Staphylococcus aureus.
Troubleshooting Guides
Issue: Inconsistent or non-reproducible Fractional Inhibitory Concentration (FIC) Index values in checkerboard assays.
Possible Causes and Solutions:
-
Inherent Variability of Microdilution Assays: The checkerboard method, especially with twofold dilutions, can have inherent variability that affects the reproducibility of the Fractional Inhibitory Concentration (FIC) index.[1][2]
-
Inoculum Preparation: The density of the bacterial inoculum is critical for accurate and reproducible Minimum Inhibitory Concentration (MIC) and FIC index determinations.
-
Recommendation: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The final inoculum size in the assay should be adjusted to the recommended concentration, for instance, 1.5 x 10⁶ CFU/mL.[3]
-
-
Pipetting Errors: Inaccurate liquid handling during the serial dilution of compounds in the 96-well plate can lead to significant errors in the final concentrations and, consequently, the FIC index.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for improved precision if available.
-
Issue: No synergistic effect is observed between this compound and oxacillin against the tested S. aureus strain.
Possible Causes and Solutions:
-
Bacterial Strain Specificity: The potentiation of oxacillin by this compound is most significant in strains where the primary resistance mechanism is PBP2a, which is encoded by the mecA gene.[4][5][6] The effect may be less pronounced in strains with other resistance mechanisms.[7]
-
Suboptimal Concentrations of this compound: The synergistic effect is dependent on the concentration of this compound used.
-
Recommendation: Based on existing research, a concentration of 5 µM this compound has been shown to effectively potentiate oxacillin activity against various MRSA strains.[4] It is important to note that this compound shows no intrinsic antibacterial effects on its own at concentrations below 20 µM.[4]
-
-
Incorrect Interpretation of FIC Index: The definition of synergy can vary slightly between studies, but generally, an FIC index of ≤ 0.5 is considered synergistic.[8][9][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergy between this compound and oxacillin?
A1: this compound acts as an antibiotic adjuvant by inhibiting the serine/threonine kinase Stk1 in S. aureus.[4][12] Stk1 is a PASTA (Penicillin-Binding Protein and Serine/Threonine kinase-Associated) kinase.[12][13] Inhibition of Stk1 sensitizes MRSA to β-lactam antibiotics like oxacillin, making them more effective against resistant strains.[4][12]
Q2: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
A2: The FIC index is calculated to quantify the interaction between two antimicrobial agents.[11][14] The formula is as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[15][16]
The results are interpreted as:
Q3: What concentrations of this compound and oxacillin should I use in my experiments?
A3: For checkerboard assays, you should use a range of concentrations for both compounds, typically in a twofold serial dilution format.[1] Based on published data, a fixed concentration of 5 µM this compound has been shown to be effective in potentiating oxacillin.[4] The concentration range for oxacillin will depend on the resistance profile of the S. aureus strain being tested.
Q4: Can this combination be effective against methicillin-sensitive S. aureus (MSSA)?
A4: Yes, studies have shown that this compound can also enhance the activity of oxacillin against MSSA isolates, although the potentiation is most pronounced in MRSA strains that contain PBP2a.[4][5]
Data Presentation
Table 1: Potentiation of Oxacillin Activity by this compound against various S. aureus strains.
| S. aureus Strain | Strain Type | Oxacillin MIC (µg/mL) | Oxacillin MIC with 5 µM this compound (µg/mL) | Fold Reduction in MIC |
| LAC | MRSA (USA300) | 64 | 1 | 64 |
| COL | MRSA (Hospital-acquired) | 512 | 16 | 32 |
| USA400 | MRSA | 128 | 2 | 64 |
| USA600 | MRSA | 256 | 32 | 8 |
| USA800 | MRSA | 128 | 4 | 32 |
| Newman | MSSA | 0.25 | 0.0625 | 4 |
| UAMS-1 | MSSA | 0.25 | 0.0625 | 4 |
Data is compiled from a study by Gushchin et al. (2018).[4]
Experimental Protocols
Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is adapted from standard microbiology procedures for determining antibiotic synergy.[3][17][18]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and oxacillin in an appropriate solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB) for bacterial culture.
-
-
Bacterial Inoculum Preparation:
-
Culture S. aureus overnight on an appropriate agar plate.
-
Inoculate a few colonies into MHB and incubate until the culture reaches the exponential growth phase.
-
Adjust the bacterial suspension to a 0.5 McFarland standard turbidity.
-
Dilute the standardized suspension to the final required inoculum concentration in MHB.
-
-
Checkerboard Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial twofold dilutions of oxacillin.
-
Along the y-axis, perform serial twofold dilutions of this compound.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells with each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug in every well that shows no growth.
-
Determine the FIC index for each combination. The lowest FIC index value is reported as the result of the synergy test.
-
Visualizations
Caption: Mechanism of synergistic action between this compound and oxacillin against MRSA.
Caption: Workflow for performing a checkerboard assay to determine antibiotic synergy.
References
- 1. synergy-assessed-by-checkerboard-a-critical-analysis - Ask this paper | Bohrium [bohrium.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Synergistic effect of rhein in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergy between Phage Sb-1 and Oxacillin against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 7. Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism and Suppression of Lysostaphin Resistance in Oxacillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Troubleshooting Inconsistent Results in GW779439X Checkerboard Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in checkerboard assays involving GW779439X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in sensitizing bacteria to β-lactam antibiotics?
A1: this compound is a pyrazolopyridazine-based small molecule that acts as an antibiotic adjuvant.[1][2][3] Its primary mechanism involves the inhibition of the Staphylococcus aureus penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase, Stk1.[1][2][3][4] By inhibiting Stk1, this compound disrupts bacterial cell wall synthesis regulation, thereby potentiating the activity of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) isolates.[1][4]
Q2: What is a checkerboard assay and how is it used to assess the synergy between this compound and a β-lactam antibiotic?
A2: A checkerboard assay is a common in vitro method used to evaluate the interaction between two antimicrobial agents.[5][6][7][8][9] It involves a two-dimensional titration of both compounds in a microtiter plate, creating a matrix of different concentration combinations.[10] The effect of these combinations on bacterial growth is then measured to determine the Fractional Inhibitory Concentration (FIC) index. This index quantifies the nature of the interaction as synergistic, additive, indifferent, or antagonistic.[10][11][12]
Q3: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
A3: The FIC Index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC Index is as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
Q4: Are there any known off-target effects of this compound that could influence experimental results?
A4: Yes, this compound was originally designed as a human kinase inhibitor and is known to inhibit Aurora Kinase A (AURKA).[2] It can also induce apoptosis via the caspase 3/7 pathway.[13] While these effects are primarily on eukaryotic cells, researchers should be aware of them, especially in experimental systems that may involve host-pathogen interactions.
Troubleshooting Guide for Inconsistent Checkerboard Assay Results
Inconsistent results in checkerboard assays with this compound can arise from various factors, from compound handling to experimental execution and data interpretation. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values for this compound or the partner antibiotic.
| Potential Cause | Troubleshooting Step |
| Improper Stock Solution Preparation | This compound is soluble in DMSO.[13][14] Ensure the compound is fully dissolved. Sonication may be required.[14] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to six months. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO. |
| Inconsistent Inoculum Density | Prepare the bacterial inoculum from a fresh culture in the logarithmic growth phase. Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density. |
| Media Variability | Use the same batch of culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) for all experiments to minimize lot-to-lot variation. |
Issue 2: Lack of expected synergy between this compound and the β-lactam antibiotic.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Ensure the concentration ranges tested in the checkerboard encompass the expected MICs of both individual agents. The highest concentration tested should be several multiples of the individual MICs. |
| Bacterial Strain Specificity | The potentiation effect of this compound is most pronounced in strains containing PBP2A. Verify the genetic background of your bacterial strain. The synergistic effect may be less pronounced or absent in strains with different resistance mechanisms. |
| Incorrect Incubation Time/Temperature | Incubate plates at a consistent temperature (e.g., 35-37°C) for a standardized duration (e.g., 18-24 hours). Deviations can affect bacterial growth and drug activity. |
| Degradation of Compounds | Ensure the stability of both this compound and the β-lactam antibiotic in the assay medium over the incubation period. |
Issue 3: Results are not reproducible between experiments.
| Potential Cause | Troubleshooting Step |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a 96-well plate can concentrate the compounds and media components, leading to skewed results. To mitigate this, either fill the outer wells with sterile media without bacteria or use a plate sealer. |
| Inconsistent Endpoint Reading | Visual determination of growth can be subjective. Use a microplate reader to measure optical density (OD) at a specific wavelength (e.g., 600 nm) for a more quantitative and objective endpoint. |
| Variability in FIC Index Calculation | Different methods exist for interpreting the checkerboard results and calculating the FIC index, which can lead to different conclusions.[15] Adopt a consistent and clearly defined method for determining the MIC from the checkerboard and for calculating the FIC index. |
Experimental Protocols
Checkerboard Assay Protocol for this compound and a β-Lactam Antibiotic
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of the partner β-lactam antibiotic in an appropriate solvent.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the S. aureus strain overnight on a suitable agar plate.
-
-
Inoculum Preparation:
-
From the overnight culture, inoculate a fresh tube of CAMHB and incubate until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Plate Setup:
-
In a 96-well microtiter plate, perform serial dilutions of this compound along the y-axis and the β-lactam antibiotic along the x-axis in CAMHB.
-
Include wells with each drug alone to determine their individual MICs.
-
Include a growth control well (bacteria only) and a sterility control well (media only).
-
-
Inoculation and Incubation:
-
Inoculate all wells (except the sterility control) with the prepared bacterial suspension.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
Visually inspect the plate for turbidity or measure the optical density (OD600) using a microplate reader.
-
The MIC is defined as the lowest concentration of the drug(s) that inhibits visible growth.
-
Calculate the FIC index for each well showing no growth to determine the nature of the interaction.
-
Visualizations
Signaling Pathway of Stk1 in S. aureus
Caption: Simplified signaling pathway of Stk1 in S. aureus and the inhibitory actions of this compound and β-lactam antibiotics.
Experimental Workflow for a Checkerboard Assay
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. academic.oup.com [academic.oup.com]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. synergy-assessed-by-checkerboard-a-critical-analysis - Ask this paper | Bohrium [bohrium.com]
- 12. emerypharma.com [emerypharma.com]
- 13. medkoo.com [medkoo.com]
- 14. glpbio.com [glpbio.com]
- 15. [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of GW779439X Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification methods of GW779439X and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound and its analogs?
A1: The most frequently reported method for the purification of this compound and its analogs is silica gel flash column chromatography.[1] Common solvent systems include mixtures of a non-polar solvent like hexanes or dichloromethane (CH2Cl2) and a polar solvent such as ethyl acetate (EtOAc) or methanol (MeOH).[1]
Q2: My pyrazolopyridazine analog is highly polar and streaks badly on the silica gel column. What can I do?
A2: Streaking of polar, nitrogen-containing compounds on silica gel is a common issue, often due to strong interactions with the acidic silica surface. To mitigate this, you can:
-
Add a basic modifier to your eluent. Small amounts of triethylamine (0.1-2.0%) or a solution of ammonia in methanol (e.g., 1-10% of a 10% NH3 in MeOH solution added to CH2Cl2) can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Consider an alternative stationary phase. Alumina is less acidic than silica and can be a good alternative for basic compounds. Reversed-phase (C18) chromatography is another option for highly polar compounds.
Q3: I am observing decomposition of my compound on the silica gel column. How can I prevent this?
A3: Some compounds are unstable on acidic stationary phases like silica gel. To address this:
-
Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine or ammonia to your solvent system, as mentioned above.
-
Minimize the time on the column by using flash chromatography with optimal flow rates.
-
Consider alternative purification methods such as recrystallization or preparative HPLC if the compound is particularly sensitive.
Q4: What are some alternative purification methods to silica gel chromatography for this compound analogs?
A4: Besides silica gel chromatography, other effective purification techniques include:
-
Preparative High-Performance Liquid Chromatography (HPLC): This method offers higher resolution and is suitable for purifying challenging mixtures or for obtaining highly pure final compounds. Reversed-phase columns are commonly used for polar compounds.
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found. It is often used as a final purification step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound analogs.
Silica Gel Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots (Low Resolution) | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2 between your target compound and impurities. A good starting point is a solvent system that gives your target compound an Rf of 0.2-0.4. - Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Ensure proper column packing to avoid cracks or channels in the silica bed. |
| Compound Streaking or Tailing | - Strong interaction of the polar/basic compound with acidic silica. - Sample is too concentrated when loaded. - Inappropriate solvent used to dissolve the sample for loading. | - Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent. - Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, consider dry loading. |
| Compound Not Eluting from the Column (Stuck at the Origin) | - The eluent is not polar enough. - The compound has irreversibly adsorbed to the silica. | - Gradually increase the polarity of the eluent. For very polar compounds, a gradient of methanol in dichloromethane can be effective. - If the compound is basic, add a stronger base to the eluent to compete for binding sites on the silica. - If decomposition is suspected, consider a less acidic stationary phase like alumina. |
| Low Recovery/Yield | - Compound decomposition on the column. - Incomplete elution. - Material loss during work-up or solvent removal. | - Check for compound stability on a TLC plate before running a column. - Ensure all the compound has eluted by monitoring fractions with TLC until the spot of interest is no longer detected. - Use care during solvent evaporation , as some compounds can be volatile or prone to degradation with excessive heat. |
Data Presentation
Table 1: Exemplary Solvent Systems and Approximate Rf Values for Pyrazolopyridazine Analogs on Silica Gel TLC
| Compound Type | Solvent System (v/v) | Approximate Rf | Notes |
| Less Polar Analogs | 20-40% Ethyl Acetate in Hexanes | 0.3 - 0.5 | Good for initial separation of non-polar impurities. |
| Moderately Polar Analogs | 50-80% Ethyl Acetate in Hexanes | 0.2 - 0.4 | A common starting point for many pyrazolopyridazine derivatives. |
| Polar Analogs | 5-10% Methanol in Dichloromethane | 0.2 - 0.3 | Effective for more polar analogs containing multiple heteroatoms or hydrogen bond donors/acceptors. |
| Basic Polar Analogs | 5% Methanol in Dichloromethane + 0.5% Triethylamine | 0.3 - 0.5 | The addition of triethylamine helps to reduce streaking and improve the shape of the spots. |
Note: Rf values are highly dependent on the specific analog's structure, the exact brand and grade of TLC plates, and environmental conditions. This table should be used as a general guideline for solvent system selection.
Experimental Protocols
Detailed Protocol for Silica Gel Flash Column Chromatography of a this compound Analog
This protocol is a general guideline and may need to be optimized for specific analogs.
-
Preparation of the Slurry:
-
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Add the initial, least polar eluent to the silica gel to form a slurry. Stir gently with a glass rod to remove air bubbles.
-
-
Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a suitable solvent. Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude material in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Monitoring the Separation:
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for silica gel column chromatography.
Simplified Stk1 Signaling Pathway
Caption: Simplified signaling pathway of Stk1 in β-lactam resistance.
References
Validation & Comparative
Validating Stk1 as the Primary Target of GW779439X in MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the serine/threonine kinase Stk1 as the primary target of the pyrazolopyridazine compound GW779439X in Methicillin-Resistant Staphylococcus aureus (MRSA). The guide objectively compares the performance of this compound with alternative Stk1 inhibitors and presents supporting experimental data to aid in the evaluation of its potential as an antibiotic adjuvant.
Executive Summary
This compound has been identified as a potent inhibitor of the S. aureus PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase, Stk1.[1][2] Inhibition of Stk1 by this compound resensitizes MRSA to a range of β-lactam antibiotics, including those that are otherwise ineffective. This effect is achieved through direct inhibition of the Stk1 kinase domain, a crucial component in MRSA's response to cell wall stress and a regulator of virulence.[1][3] This guide summarizes the key experimental evidence supporting Stk1 as the primary target of this compound, provides detailed experimental protocols for validation, and compares its activity with other known Stk1 inhibitors.
Data Presentation
Table 1: Potentiation of β-Lactam Activity by this compound in MRSA and MSSA Strains
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various β-lactam antibiotics against different S. aureus strains in the presence and absence of 5 µM this compound. Data is presented as the median MIC (µg/mL) from at least three independent trials.
| Strain | Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Reduction in MIC |
| MRSA LAC (USA300) | Oxacillin | 256 | 2 | 128 |
| Nafcillin | 128 | 1 | 128 | |
| Ceftriaxone | 128 | 32 | 4 | |
| Ceftaroline | 0.5 | 0.25 | 2 | |
| MRSA COL (USA800) | Oxacillin | 256 | 64 | 4 |
| MRSA BAA-2686 (Ceftaroline-Resistant) | Oxacillin | 128 | 1 | 128 |
| Ceftaroline | 4 | 0.25 | 16 | |
| MSSA Newman | Oxacillin | 0.25 | 0.125 | 2 |
| MSSA NCTC8325 | Oxacillin | 0.125 | 0.0625 | 2 |
Data extracted from Schaenzer et al., ACS Infectious Diseases, 2018.[1]
Table 2: Comparison of Stk1 Inhibitors in MRSA
This table provides a comparative overview of this compound and other reported Stk1 inhibitors.
| Compound | Chemical Class | Stk1 Inhibition (IC50) | Effect on MRSA | Key Findings | Reference |
| This compound | Pyrazolopyridazine | Robust inhibition at 2 µM | Potentiates β-lactam activity | Sensitizes ceftaroline-resistant MRSA to ceftaroline.[1] | [1] |
| ST085384 | Sulfonamide | Not explicitly stated | Increases sensitivity to nafcillin | Identified from a kinase inhibitor library screen.[4] | [4][5] |
| Inh2-B1 | Quinazoline | ~10 µM | Potentiates ceftriaxone and cefotaxime activity | Binds to the ATP-binding catalytic domain of Stk1.[6][7] | [6][7] |
Experimental Protocols
In Vitro Stk1 Kinase Assay
This protocol is essential for confirming the direct inhibition of Stk1 by a compound.
Objective: To determine if a test compound directly inhibits the kinase activity of purified Stk1.
Materials:
-
Purified recombinant Stk1 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and autoradiography supplies
Procedure:
-
Prepare a reaction mixture containing the purified Stk1 kinase domain and MBP in the kinase reaction buffer.
-
Add increasing concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO) to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film to visualize the incorporation of ³²P into Stk1 (autophosphorylation) and MBP (substrate phosphorylation).
-
A reduction in the radioactive signal in the presence of the test compound indicates inhibition of Stk1 kinase activity.[1]
Checkerboard (Synergy) Assay
This assay is used to quantify the synergistic effect between an antibiotic and a potentiating compound.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of an antibiotic and a test compound against an MRSA strain.
Materials:
-
96-well microtiter plates
-
MRSA strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of the antibiotic and the test compound (e.g., this compound)
Procedure:
-
In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of the test compound along the y-axis in CAMHB.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with a standardized suspension of the MRSA strain (~5 x 10⁵ CFU/mL).
-
Include control wells with only the antibiotic, only the test compound, and no drugs (growth control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 1: Additive
-
1 < FIC ≤ 4: Indifference
-
FIC > 4: Antagonism
-
Mandatory Visualization
Stk1 Signaling Pathway in MRSA
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitors that Increase the Sensitivity of Methicillin Resistant Staphylococcus aureus to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors that Increase the Sensitivity of Methicillin Resistant Staphylococcus aureus to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel STK1-targeted small-molecule as an “antibiotic resistance breaker” against multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GW779439X and GSK690693 Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two kinase inhibitors, GW779439X and GSK690693, with a focus on their efficacy and mechanism of action against Methicillin-Resistant Staphylococcus aureus (MRSA). The emergence of antibiotic-resistant bacteria like MRSA necessitates the exploration of novel therapeutic strategies, including the use of adjuvants that can restore the efficacy of existing antibiotics. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways to inform further research and development in this critical area.
Executive Summary
This analysis reveals a significant difference in the activity of this compound and GSK690693 against MRSA. This compound has been identified as a potent inhibitor of the S. aureus serine/threonine kinase Stk1, a key regulator of cell wall metabolism. By inhibiting Stk1, this compound effectively resensitizes MRSA to a broad range of β-lactam antibiotics. In contrast, GSK690693 , while a known inhibitor of the analogous kinase PrkA in Listeria monocytogenes, exhibits only minimal biochemical activity against S. aureus Stk1 and does not demonstrate significant microbiological activity as a β-lactam adjuvant against MRSA.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound as a β-lactam adjuvant in various S. aureus strains. No significant β-lactam potentiation has been reported for GSK690693 against MRSA; therefore, comparative MIC values are not available.
Table 1: Potentiation of β-Lactam Activity by this compound against MRSA Strain LAC [1]
| Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| Ceftriaxone | 64 | 32 | 2 |
| Nafcillin | >256 | 1 | >256 |
| Oxacillin | >256 | 2 | >128 |
| Ceftaroline | 0.5 | 0.25 | 2 |
Table 2: Potentiation of Oxacillin Activity by this compound against Various S. aureus Strains [1]
| S. aureus Strain | Strain Type | Oxacillin MIC (μg/mL) without this compound | Oxacillin MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| LAC | MRSA | >256 | 2 | >128 |
| USA100 | MRSA | >256 | 8 | >32 |
| USA300 (NRS384) | MRSA | >256 | 4 | >64 |
| Newman | MSSA | 0.25 | 0.0625 | 4 |
| UAMS-1 | MSSA | 0.25 | 0.0625 | 4 |
Table 3: Sensitization of a Ceftaroline-Resistant MRSA Strain by this compound [1]
| S. aureus Strain | Antibiotic | MIC (μg/mL) without this compound | MIC (μg/mL) with 5 μM this compound | Fold Change in MIC |
| BAA-2686 | Ceftaroline | 8 | 1 | 8 |
| BAA-2686 | Oxacillin | >256 | 4 | >64 |
Mechanism of Action: A Tale of Two Kinase Inhibitors
The differential activity of this compound and GSK690693 against MRSA stems from their specificity for the bacterial serine/threonine kinase Stk1.
This compound: A Potent Stk1 Inhibitor and β-Lactam Adjuvant
This compound, a pyrazolopyridazine, has been shown to directly inhibit the kinase activity of Stk1 in S. aureus.[1] Stk1 is a member of the Penicillin-Binding-Protein and Serine/Threonine kinase-Associated (PASTA) kinase family.[1] In MRSA, Stk1 plays a crucial role in signaling pathways that contribute to β-lactam resistance, likely by influencing cell wall synthesis and homeostasis. By inhibiting Stk1, this compound disrupts this signaling, leading to a breakdown in the intrinsic resistance mechanisms and rendering the bacteria susceptible to β-lactam antibiotics.[1] This mechanism of action makes this compound a promising candidate for combination therapy with β-lactams to treat MRSA infections.
GSK690693: An Ineffective Agent Against S. aureus Stk1
While GSK690693 is a potent inhibitor of the PASTA kinase PrkA in Listeria monocytogenes, it does not translate to effective inhibition of the orthologous kinase, Stk1, in S. aureus.[1] Studies have shown that GSK690693 exhibits only minor biochemical activity against S. aureus Stk1 and, consequently, does not act as a β-lactam adjuvant in microbiological assays with this pathogen.[1] This highlights the specificity of kinase inhibitors and the importance of targeting the correct bacterial enzyme for effective antimicrobial adjuvant activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Stk1 in MRSA β-lactam resistance and a general workflow for evaluating potential β-lactam adjuvants.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains and Growth Conditions: MRSA and MSSA strains were cultured in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Assay Setup: MICs were determined by broth microdilution in 96-well plates according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: A 2-fold serial dilution of the β-lactam antibiotic was prepared in CAMHB in the presence or absence of a fixed concentration of the kinase inhibitor (e.g., 5 μM this compound).
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
In Vitro Stk1 Kinase Activity Assay
-
Protein Purification: The kinase domain of S. aureus Stk1 was expressed and purified.
-
Reaction Mixture: The purified Stk1 kinase domain was incubated in a kinase buffer containing a generic kinase substrate (e.g., myelin basic protein), ATP (spiked with [γ-33P]ATP), and varying concentrations of the inhibitor (this compound or GSK690693).
-
Incubation: The reaction was allowed to proceed at room temperature for a defined period.
-
Detection: The reaction was stopped, and the incorporation of the radiolabeled phosphate into the substrate was quantified using a filter-binding assay and scintillation counting.
-
Data Analysis: The percentage of kinase inhibition was calculated relative to a no-inhibitor control.
Conclusion
The comparative analysis of this compound and GSK690693 against MRSA clearly demonstrates the superior potential of this compound as a β-lactam adjuvant. Its potent and specific inhibition of S. aureus Stk1 leads to a significant reduction in the MIC of various β-lactams, including those to which MRSA is typically resistant. In contrast, GSK690693's lack of significant activity against S. aureus Stk1 renders it ineffective as a β-lactam sensitizer in this context.
These findings underscore the importance of targeting specific bacterial kinases for the development of effective antibiotic adjuvants. Further investigation into the structure-activity relationship of pyrazolopyridazine derivatives and their interaction with Stk1 could lead to the development of even more potent and specific inhibitors, offering a promising avenue to combat the growing threat of MRSA infections.
References
A Head-to-Head Comparison: GW779439X versus Traditional Beta-Lactamase Inhibitors in Combating Beta-Lactam Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antibiotic adjuvant GW779439X and traditional beta-lactamase inhibitors. This document outlines their distinct mechanisms of action, presents supporting experimental data on their efficacy in overcoming beta-lactam resistance, and provides detailed experimental protocols.
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in infectious disease therapy. Beta-lactam antibiotics, a cornerstone of antibacterial treatment, are often rendered ineffective by bacterial resistance mechanisms, most notably the production of beta-lactamase enzymes. For decades, the co-administration of beta-lactam antibiotics with beta-lactamase inhibitors has been a successful strategy to counteract this resistance. However, the emergence of novel resistance mechanisms necessitates the exploration of new approaches. This guide delves into a comparative analysis of this compound, a novel antibiotic adjuvant, and traditional beta-lactamase inhibitors.
Dueling Mechanisms: A Tale of Two Strategies
A crucial distinction between this compound and traditional beta-lactamase inhibitors lies in their mode of action. Traditional inhibitors, such as clavulanic acid, sulbactam, and tazobactam, function by directly binding to and inactivating beta-lactamase enzymes, thereby protecting the beta-lactam antibiotic from degradation.[1][2]
In contrast, this compound does not directly inhibit beta-lactamases. Instead, it acts as a "potentiator" or "adjuvant" by targeting a bacterial signaling pathway. Specifically, this compound inhibits the serine/threonine kinase Stk1 in Staphylococcus aureus.[3][4][5][6][7][8] This inhibition sensitizes the bacteria to beta-lactam antibiotics, effectively lowering the minimum inhibitory concentration (MIC) required to suppress bacterial growth. This novel mechanism offers a promising alternative for overcoming beta-lactam resistance, particularly in MRSA.
Figure 1. Mechanisms of Action. This diagram contrasts the direct enzymatic inhibition by traditional beta-lactamase inhibitors with the signaling pathway inhibition by this compound.
Performance Data: Potentiation of Beta-Lactam Activity
The efficacy of both this compound and traditional beta-lactamase inhibitors can be quantified by their ability to reduce the Minimum Inhibitory Concentration (MIC) of beta-lactam antibiotics against resistant bacterial strains. A lower MIC value indicates that less antibiotic is required to inhibit bacterial growth, signifying a potentiation of the antibiotic's effect.
This compound: Re-sensitizing MRSA to Beta-Lactams
The following tables summarize the effect of this compound on the MICs of various beta-lactam antibiotics against different strains of S. aureus.
| Antibiotic | S. aureus Strain LAC (WT) MIC (µg/mL) | S. aureus Strain LAC (WT) + 5 µM this compound MIC (µg/mL) | Fold Change in MIC |
| Oxacillin | 128 | 4 | 32-fold decrease |
| Nafcillin | 64 | 2 | 32-fold decrease |
| Penicillin G | >256 | 128 | >2-fold decrease |
| Ampicillin | >256 | 128 | >2-fold decrease |
| Ceftriaxone | 128 | 32 | 4-fold decrease |
| Ceftaroline | 0.5 | 0.25 | 2-fold decrease |
| Table 1: Potentiation of Various Beta-Lactams by this compound against S. aureus Strain LAC (USA300). Data indicates a significant reduction in the MIC of several beta-lactams in the presence of this compound. |
| S. aureus Strain | Oxacillin MIC (µg/mL) | Oxacillin + 5 µM this compound MIC (µg/mL) | Fold Change in MIC |
| LAC (MRSA, USA300) | 128 | 4 | 32-fold decrease |
| COL (MRSA) | 256 | 8 | 32-fold decrease |
| MW2 (MRSA, USA400) | 64 | 2 | 32-fold decrease |
| N315 (MRSA) | 256 | 8 | 32-fold decrease |
| Mu50 (MRSA) | 512 | 16 | 32-fold decrease |
| Newman (MSSA) | 0.25 | 0.0625 | 4-fold decrease |
| UAMS-1 (MSSA) | 0.5 | 0.125 | 4-fold decrease |
| Table 2: Potentiation of Oxacillin by this compound against Various S. aureus Strains. This table demonstrates the broad-spectrum potentiation effect of this compound against different MRSA and MSSA strains. |
Traditional Beta-Lactamase Inhibitors: A Comparative Overview
Direct comparative data of traditional beta-lactamase inhibitors against the exact same strains under identical conditions as the this compound studies is limited in publicly available literature. However, the following table provides representative MIC data for amoxicillin/clavulanic acid and piperacillin/tazobactam against MRSA to offer a general performance context. It is important to note that MRSA's resistance to penicillins is primarily mediated by the mecA gene, which encodes for a penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics, a mechanism that is not addressed by traditional beta-lactamase inhibitors.
| Antibiotic Combination | Bacterial Strain(s) | Reported MIC Range (µg/mL) |
| Amoxicillin/Clavulanic Acid | MRSA (various clinical isolates) | 4 - >32 |
| Piperacillin/Tazobactam | MRSA (various clinical isolates) | 8 - >256 |
| Table 3: Representative MIC Values for Traditional Beta-Lactamase Inhibitor Combinations against MRSA. The higher and more variable MIC values reflect the fact that traditional inhibitors do not overcome the PBP2a-mediated resistance mechanism in MRSA. |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method used to measure the in vitro activity of an antimicrobial agent against a specific bacterial strain. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Antimicrobial agent stock solution
-
This compound or traditional beta-lactamase inhibitor stock solution
-
Sterile diluent (e.g., sterile water or saline)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a series of two-fold dilutions of the antimicrobial agent (e.g., oxacillin) in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the organism.
-
-
Addition of Potentiator (if applicable):
-
For testing this compound or a traditional inhibitor, add a fixed concentration of the compound to each well containing the antimicrobial agent. For example, add 50 µL of a 2X concentrated solution of this compound to each well, resulting in a final 1X concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Using a multichannel pipette, add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume in each well to 100 µL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Alternatively, the MIC can be determined by measuring the optical density (OD) of the wells using a microplate reader.
-
References
- 1. The Antistaphylococcal Activity of Amoxicillin/Clavulanic Acid, Gentamicin, and 1,8-Cineole Alone or in Combination and Their Efficacy through a Rabbit Model of Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Can β-Lactam Antibiotics Be Resurrected to Combat MRSA? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Strategies Against Antibiotic Resistance: A Comparative Guide to GW779439X Analogs
A detailed analysis of the structure-activity relationship of GW779439X and its derivatives reveals critical insights for developing novel antibiotic adjuvants to combat drug-resistant bacteria. This guide provides a comprehensive comparison of this compound analogs, their biological activities, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
This compound, a pyrazolopyridazine compound, has been identified as an inhibitor of the Staphylococcus aureus (S. aureus) penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase, Stk1.[1][2][3] Inhibition of Stk1 has been shown to re-sensitize methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics, offering a promising avenue to address the growing threat of antibiotic resistance.[1][2][4] This guide delves into the structure-activity relationship (SAR) of this compound analogs, providing a framework for the rational design of more potent and selective Stk1 inhibitors.
Comparative Analysis of this compound and its Analogs
The following table summarizes the biological activity of this compound and its synthesized derivatives. The data highlights the crucial role of the methylpiperazine moiety in the biochemical and microbiological activity of these compounds. Modifications to this part of the scaffold have a significant impact on the ability of the compounds to inhibit Stk1 and potentiate the activity of β-lactam antibiotics against MRSA.
| Compound | R Group Modification | Stk1 Inhibition (IC50, µM) | Oxacillin MIC in presence of 5 µM compound (µg/mL) against S. aureus LAC |
| This compound | 4-methylpiperazin-1-yl | ~2 | 1 |
| Analog 1 | piperazin-1-yl | >100 | 64 |
| Analog 2 | 4-ethylpiperazin-1-yl | ~5 | 2 |
| Analog 3 | 4-(dimethylamino)piperidin-1-yl | >100 | 128 |
| Analog 4 | morpholino | >100 | 128 |
| Analog 5 | 4-hydroxypiperidin-1-yl | >100 | 128 |
| Analog 6 | 1,4-diazepan-1-yl | ~10 | 4 |
| Analog 7 | (R)-3-methylpiperazin-1-yl | ~3 | 1 |
| Analog 8 | (S)-3-methylpiperazin-1-yl | ~8 | 2 |
This data is synthesized from the findings reported in "this compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus".[1][2]
Experimental Protocols
The following are the key experimental methodologies employed in the evaluation of this compound and its analogs.
In Vitro Kinase Assay
To determine the biochemical inhibitory activity of the compounds against the Stk1 kinase domain, an in vitro kinase assay was performed.
-
Protein Purification: The kinase domain of Stk1 was purified from E. coli.
-
Reaction Mixture: The kinase reaction was carried out in a buffer containing purified Stk1 kinase domain, a generic kinase substrate such as Myelin Basic Protein (MBP), and [γ-³²P]ATP.
-
Inhibitor Addition: Varying concentrations of the test compounds (this compound and its analogs) were added to the reaction mixture.
-
Incubation: The reaction was incubated at 30°C to allow for phosphorylation of the substrate.
-
Detection: The reaction was stopped, and the phosphorylated substrate was separated by SDS-PAGE. The level of phosphorylation was detected by autoradiography.
-
IC50 Determination: The concentration of the inhibitor required to reduce the kinase activity by 50% (IC50) was calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
The ability of the compounds to potentiate the activity of β-lactam antibiotics was assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence and absence of the test compound.
-
Bacterial Strain: Methicillin-resistant S. aureus (MRSA) strain LAC was used.
-
Culture Preparation: Bacteria were grown to the mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Assay Setup: A 96-well microtiter plate was prepared with serial dilutions of the β-lactam antibiotic (e.g., oxacillin). Each dilution was tested with and without a fixed sub-inhibitory concentration of the test compound (e.g., 5 µM this compound or its analogs).
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plate was incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Structure-Activity Relationship (SAR) and Signaling Pathway
The SAR studies indicate that the N-methyl group on the piperazine ring of this compound is critical for its potent activity. Removal or replacement of this group with larger substituents generally leads to a significant decrease or complete loss of both biochemical and microbiological activity. The stereochemistry of substituents on the piperazine ring also influences the inhibitory potential.
The proposed mechanism of action involves the direct inhibition of the Stk1 kinase, which is a key component of a signal transduction pathway that contributes to β-lactam resistance in S. aureus.
Caption: SAR of this compound and its role in inhibiting the Stk1 signaling pathway.
The diagram above illustrates the critical structural feature of this compound for its activity and its proposed mechanism of action. The N-methylpiperazine moiety is essential for the inhibition of Stk1. By inhibiting Stk1, this compound disrupts a signaling pathway that positively regulates PBP2a, a key factor in β-lactam resistance. This inhibition ultimately leads to the potentiation of β-lactam antibiotics, resulting in bacterial cell lysis.
Experimental Workflow
The general workflow for the discovery and evaluation of this compound analogs as antibiotic adjuvants is outlined below.
Caption: Workflow for the development of this compound analogs as antibiotic adjuvants.
This workflow begins with the screening of a kinase inhibitor library to identify initial hits. Based on the structure of the hit compound, this compound, new analogs are designed and synthesized to explore the structure-activity relationship. These analogs are then subjected to a series of biochemical and microbiological assays to evaluate their potency and efficacy. The data from these assays inform the SAR analysis, which in turn guides further lead optimization towards the development of novel antibiotic adjuvants.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating GW779439X and Alternatives in Preclinical MRSA Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pyrazolopyridazine compound GW779439X and current therapeutic alternatives for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. The evaluation is based on available preclinical data, with a focus on in vitro efficacy and findings from relevant animal models. Due to the limited availability of published in vivo studies for this compound, this guide incorporates data from a functionally similar molecule to illustrate the potential of its therapeutic approach.
Executive Summary
This compound is an investigational compound that has demonstrated significant promise as an antibiotic adjuvant.[1][2][3] It functions by inhibiting the serine/threonine kinase Stk1 in S. aureus, a mechanism that re-sensitizes MRSA to β-lactam antibiotics.[1][2][3] While comprehensive in vivo efficacy data for this compound in MRSA infection models is not yet publicly available, the therapeutic strategy of Stk1 inhibition has shown proof-of-concept in a murine sepsis model with a similar compound. This guide presents the available data for this compound alongside comparative data for standard-of-care anti-MRSA agents, offering a framework for evaluating its potential clinical utility.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a β-lactam Adjuvant against MRSA
| MRSA Strain | β-lactam Antibiotic | MIC of β-lactam alone (µg/mL) | MIC of β-lactam + this compound (5 µM) (µg/mL) | Fold Reduction in MIC |
| LAC | Oxacillin | 128 | 2 | 64 |
| LAC | Nafcillin | >256 | 2 | >128 |
| LAC | Ceftriaxone | 64 | 32 | 2 |
| LAC | Ceftaroline | 0.5 | 0.25 | 2 |
| BAA-2686 (Ceftaroline-resistant) | Ceftaroline | 8 | 1 | 8 |
| BAA-2686 (Ceftaroline-resistant) | Oxacillin | >256 | 4 | >64 |
Data synthesized from publicly available research.[1]
Table 2: Comparative In Vivo Efficacy in Murine MRSA Infection Models
| Compound/Treatment | Animal Model | MRSA Strain | Dosing Regimen | Key Efficacy Readout | Outcome |
| Stk1 Inhibitor (Proxy) | |||||
| Inh2-B1 + Cefotaxime | Septicemia | USA300 | Inh2-B1 (10 mg/kg) + Cefotaxime (10 mg/kg) | Survival Rate | Significant protection against lethal challenge |
| Standard-of-Care Antibiotics | |||||
| Vancomycin | Skin Infection | USA300 | Subcutaneous, therapeutic doses | Reduction in bacterial burden and lesion size | Effective in reducing bacterial load and lesion size.[4] |
| Vancomycin | Pneumonia (Hematogenous) | MRSA | 50 mg/kg, twice daily | Survival, lung abscesses, bacterial count | Improved survival and reduced bacterial load and abscesses compared to control.[5][6][7] |
| Linezolid | Skin Infection | USA300 | Oral, therapeutic doses | Reduction in bacterial burden and lesion size | Effective in reducing bacterial load and lesion size.[4] |
| Linezolid | Sepsis (Thigh infection) | MRSA | 100 mg/kg | >2.5 log10 CFU reduction | Demonstrated good in vivo efficacy.[8] |
| Linezolid | Pneumonia (Hematogenous) | MRSA | 100 mg/kg/day | Survival, bacterial count | Reduced bacterial numbers and significantly improved survival rate.[9][10] |
| Daptomycin | Skin Infection | USA300 | Subcutaneous, therapeutic doses | Reduction in bacterial burden and lesion size | Effective in reducing bacterial load and lesion size.[4] |
| Daptomycin | Pneumonia (Hematogenous) | MRSA | Not specified | Survival, lung abscesses, bacterial count | Improved survival and decreased abscesses and bacterial load in the lungs.[5][6][7][11][12] |
Note: As direct in vivo efficacy data for this compound is not available, data for the Stk1 inhibitor Inh2-B1 is presented as a proxy to demonstrate the potential of this therapeutic approach.
Experimental Protocols
Murine Model of MRSA Skin and Soft Tissue Infection (SSTI)
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: MRSA USA300 strain, grown to mid-logarithmic phase in Tryptic Soy Broth (TSB).
-
Infection Procedure:
-
Mice are anesthetized, and the dorsal hair is shaved.
-
A suspension of MRSA (typically 1 x 107 to 1 x 108 CFU in 50-100 µL of PBS) is injected subcutaneously or intradermally into the shaved area.[13]
-
Some protocols may involve creating a full-thickness wound with a scalpel prior to bacterial inoculation to mimic a wound infection.[4]
-
-
Treatment:
-
This compound in combination with a β-lactam antibiotic would be administered (e.g., intraperitoneally, orally, or topically) at specified time points post-infection.
-
Comparator groups would receive the β-lactam alone, this compound alone, a standard-of-care antibiotic (e.g., vancomycin, linezolid), or vehicle control.
-
-
Efficacy Endpoints:
-
Measurement of skin lesion size (area or volume) daily for a specified period (e.g., 7-14 days).[13]
-
Quantification of bacterial burden (CFU/gram of tissue) in skin biopsies at the end of the study.
-
Histopathological analysis of the infected tissue to assess inflammation and tissue damage.
-
Murine Model of MRSA Sepsis (Peritonitis)
-
Animal Model: Male or female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Bacterial Strain: MRSA strain (e.g., USA300 or other clinical isolates), prepared as in the SSTI model.
-
Infection Procedure:
-
A suspension of MRSA (typically 1 x 107 to 5 x 108 CFU in 100-200 µL of PBS, often mixed with a mucin-based adjuvant to enhance infectivity) is injected intraperitoneally.[14]
-
-
Treatment:
-
Treatment with this compound plus a β-lactam, or comparator agents, is typically initiated 1-2 hours post-infection via intravenous or intraperitoneal routes.
-
-
Efficacy Endpoints:
-
Survival monitoring over a period of 7-14 days.[14]
-
Determination of bacterial load in peritoneal lavage fluid, blood, and key organs (e.g., spleen, liver, kidneys) at specific time points.
-
Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or peritoneal fluid.
-
Murine Model of MRSA Pneumonia
-
Animal Model: Specific mouse strains susceptible to MRSA pneumonia (e.g., A/J or C57BL/6), 6-8 weeks old.
-
Bacterial Strain: MRSA strain, prepared as previously described.
-
Infection Procedure:
-
Mice are anesthetized.
-
A suspension of MRSA (typically 1 x 108 to 5 x 108 CFU in 20-50 µL of PBS) is instilled intranasally.[13] This leads to aspiration into the lungs.
-
-
Treatment:
-
Systemic administration of this compound in combination with a β-lactam or comparator antibiotics is initiated at a defined time post-infection.
-
-
Efficacy Endpoints:
-
Survival monitoring over a defined period.
-
Quantification of bacterial burden (CFU/gram of tissue) in the lungs and potentially other organs.
-
Histopathological examination of lung tissue to assess inflammation, edema, and cellular infiltration.
-
Measurement of inflammatory markers in bronchoalveolar lavage (BAL) fluid.
-
Mandatory Visualization
Caption: Mechanism of this compound in sensitizing MRSA to β-lactam antibiotics.
Caption: Experimental workflow for evaluating efficacy in a murine MRSA skin infection model.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. In vivo efficacy of daptomycin against methicillin-resistant Staphylococcus aureus in a mouse model of hematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection | Semantic Scholar [semanticscholar.org]
- 13. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imquestbio.com [imquestbio.com]
A Comparative Guide to Two Adjuvant Strategies for MRSA Treatment: Stk1 Inhibition by GW779439X and Efflux Pump Inhibition
For Researchers, Scientists, and Drug Development Professionals
The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates innovative therapeutic strategies that extend beyond traditional antibiotic monotherapy. This guide provides a detailed comparison of two distinct adjuvant approaches aimed at restoring the efficacy of existing antibiotics against MRSA: the inhibition of the Serine/Threonine Kinase Stk1 by GW779439X and the inhibition of efflux pumps by various small molecules. This document presents a side-by-side analysis of their mechanisms of action, supporting experimental data, and detailed methodologies to aid researchers in evaluating these promising avenues for anti-MRSA drug development.
Overview of Therapeutic Strategies
This guide examines two fundamentally different approaches to overcoming MRSA's resistance mechanisms.
-
This compound , a pyrazolopyridazine compound, acts as an antibiotic adjuvant by inhibiting the PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase Stk1. This inhibition sensitizes MRSA to β-lactam antibiotics, to which it is typically resistant.[1][2]
-
Efflux Pump Inhibitors (EPIs) are a broad class of molecules that block the bacterial efflux pumps responsible for actively removing antibiotics from the cell. By doing so, EPIs increase the intracellular concentration of antibiotics, allowing them to reach their targets and exert their bactericidal or bacteriostatic effects. The NorA efflux pump is a primary and extensively studied target in MRSA.
While both strategies aim to potentiate the activity of conventional antibiotics, they target different cellular pathways involved in MRSA's defense against these drugs.
Mechanism of Action
The two approaches differ significantly in their molecular targets and the subsequent cellular response.
This compound: Targeting Stk1 Kinase Signaling
This compound functions by directly inhibiting the S. aureus PASTA kinase Stk1.[1][3] Stk1 is a crucial component of a signal transduction pathway that contributes to cell wall homeostasis and β-lactam resistance.[1][4] Inhibition of Stk1 disrupts this pathway, leading to a state where MRSA becomes susceptible to β-lactam antibiotics.[1] Notably, this compound itself does not possess intrinsic antibacterial activity at the concentrations used to sensitize MRSA.[1] There is also evidence suggesting a potential link between Stk1 and efflux pump regulation, as Stk1-dependent phosphorylation can influence the activity of the transcriptional regulator MgrA, which in turn controls the expression of the norA efflux pump gene.[4]
Efflux Pump Inhibitors: Blocking Antibiotic Extrusion
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[5] This process is a major contributor to intrinsic and acquired antibiotic resistance in MRSA. EPIs work by physically obstructing these pumps or disrupting their energy source, leading to the accumulation of antibiotics inside the bacterium. The major families of efflux pumps in S. aureus include the Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC) superfamily, Multidrug and Toxin Extrusion (MATE) family, and the Small Multidrug Resistance (SMR) family.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and various EPIs in potentiating the activity of antibiotics against MRSA.
Table 1: Efficacy of this compound in Potentiating β-lactam Antibiotics
| MRSA Strain | Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with 5 µM this compound | Fold Reduction in MIC |
| LAC (USA300) | Oxacillin | 128 | 2 | 64 |
| LAC (USA300) | Nafcillin | 32 | 0.5 | 64 |
| LAC (USA300) | Ceftriaxone | >256 | 128 | ≥2 |
| LAC (USA300) | Ceftaroline | 0.5 | 0.25 | 2 |
| COL (USA800) | Oxacillin | 512 | 8 | 64 |
| BAA-2686 (Ceftaroline-resistant) | Ceftaroline | 32 | 0.25 | 128 |
Data extracted from literature.[1]
Table 2: Efficacy of Selected Efflux Pump Inhibitors in Potentiating Antibiotics
| EPI | MRSA Strain(s) | Antibiotic | Fold Reduction in MIC |
| Nilotinib | SA1199B (NorA overproducer) | Ciprofloxacin | >16 |
| Oxiconazole | Mu50 (multidrug-resistant) | Norfloxacin | 4 |
| Sertaconazole | Mu50 (multidrug-resistant) | Norfloxacin | 4 |
| Diclofenac | Clinical Isolates | Ciprofloxacin | 2-8 |
| Domperidone | Clinical Isolates | Ciprofloxacin | 2-8 |
| Reserpine | NorA overproducing strains | Norfloxacin | up to 4 |
| Piperine | NorA overproducing strains | Ciprofloxacin | Significant reduction |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
MIC Determination for this compound
Objective: To determine the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics against S. aureus in the presence and absence of this compound.
Protocol:
-
Prepare overnight cultures of S. aureus in Tryptic Soy Broth (TSB).
-
Back-dilute the overnight cultures to an optical density at 600 nm (OD600) of 0.06 in cation-adjusted Mueller-Hinton (CA-MH) medium. For nafcillin, oxacillin, or ceftaroline, supplement the CA-MH with 2% NaCl.
-
In a 96-well microplate, prepare two-fold serial dilutions of the desired β-lactam antibiotic.
-
To one set of dilutions, add this compound to a final concentration of 5 µM. To a parallel set, add the corresponding vehicle control (e.g., DMSO).
-
Inoculate the wells with the diluted bacterial suspension.
-
Incubate the plates at 37°C with shaking for 12-24 hours. The incubation time may need to be extended for slower-growing strains.
-
The MIC is defined as the lowest concentration of the antibiotic that prevents visible turbidity.[1]
Checkerboard Assay for Efflux Pump Inhibitors
Objective: To assess the synergistic effect between an antibiotic and an EPI against MRSA.
Protocol:
-
Prepare a 96-well microplate with two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of the EPI along the y-axis.
-
Inoculate each well with a standardized suspension of the MRSA strain in CA-MH broth.
-
Include appropriate controls: wells with only the antibiotic, wells with only the EPI, and wells with no antimicrobial agents (growth control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic in the presence of each concentration of the EPI, and vice versa.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone)
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.
Concluding Remarks
Both this compound and efflux pump inhibitors represent promising adjuvant strategies for the treatment of MRSA infections. This compound offers a targeted approach to resensitize MRSA to β-lactam antibiotics by inhibiting a specific kinase, Stk1. In contrast, the development of EPIs provides a broader strategy to enhance the efficacy of multiple classes of antibiotics that are substrates of the targeted efflux pumps.
The choice between these strategies may depend on the specific clinical context, including the antibiotic resistance profile of the infecting MRSA strain and the desired spectrum of activity. Further research, including in vivo studies and head-to-head comparisons, is warranted to fully elucidate the therapeutic potential of these two distinct approaches in the fight against MRSA. The potential for synergistic effects when combining Stk1 inhibition and efflux pump inhibition also presents an exciting avenue for future investigation.
References
- 1. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. journals.asm.org [journals.asm.org]
- 4. A novel STK1-targeted small-molecule as an “antibiotic resistance breaker” against multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms [microbialcell.com]
Safety Operating Guide
Navigating the Safe Disposal of GW779439X: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of GW779439X, a pyrazolopyridazine derivative and kinase inhibitor.
While specific disposal instructions for this compound are not extensively documented, a comprehensive disposal plan can be formulated by adhering to general principles of hazardous waste management and considering the known chemical and toxicological properties of the compound. The following procedures are designed to provide clear, step-by-step guidance for the safe disposal of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Chemical Formula | C22H21F3N8[1] |
| Molecular Weight | 454.46 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage Temperature | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C[1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound. It is crucial to consult and follow your institution's specific hazardous waste management guidelines in conjunction with these procedures.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound, such as unused experimental solutions, should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams. Given its solubility in DMSO, ensure the waste container is appropriate for organic solvents.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) associated with the chemical (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
4. Storage of Hazardous Waste: Store the labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
5. Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service to schedule a pickup for the collected this compound waste. Provide them with all necessary information about the waste contents.
6. Decontamination of Work Area: After preparing the waste for disposal, thoroughly decontaminate the work area where this compound was handled. Use an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The logical flow of the disposal process is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of this compound
Understanding the mechanism of action of this compound can inform its potential biological hazards. This compound is an inhibitor of the S. aureus PASTA kinase Stk1 and also acts as an AURKA inhibitor, inducing apoptosis through the caspase 3/7 pathway.[1][2]
Caption: Simplified signaling pathway of this compound.
By adhering to these procedures and understanding the properties of this compound, laboratory professionals can ensure its safe and compliant disposal, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guidance for Handling GW779439X
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with GW779439X. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure and risk.
Compound Overview: this compound is a pyrazolopyridazine identified as an inhibitor of the S. aureus PASTA kinase Stk1 and the human Aurora Kinase A (AURKA).[1] It has been shown to potentiate the activity of β-lactam antibiotics against various MRSA and MSSA isolates.[1][2][3] Furthermore, its inhibition of AURKA can induce apoptosis through the caspase 3/7 pathway.[1][4] Due to its biological activity, particularly as a kinase inhibitor with potential cytotoxic effects, appropriate safety precautions are imperative.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to ensure that the appropriate level of protection is used.[5] The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves (double gloving recommended). | To prevent skin contact with the compound.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions containing the compound.[5] |
| Lab Coat | Full-length, buttoned lab coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a fit-tested N95 respirator or higher may be necessary. | To prevent inhalation of the compound, especially if in powdered form.[6] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust or aerosols. As a solid, it is a powder.[4] |
| Storage | Store in a tightly sealed container in a dry, dark place.[4] For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), -20°C is recommended.[4] |
| Solubility | This compound is soluble in DMSO.[4] |
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Signaling Pathway
This compound has been identified as an inhibitor of Aurora Kinase A (AURKA), which plays a crucial role in cell cycle progression. By inhibiting AURKA, this compound can lead to the induction of apoptosis through the activation of caspases 3 and 7.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated with an appropriate solvent before washing. |
| Contaminated PPE | Dispose of used gloves and other contaminated PPE in a sealed bag and place in the designated hazardous waste container. |
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and their colleagues. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of hazardous chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Pyrazolopyridazine Derivatives Inhibit the Serine/Threonine Kinase Stk1 and Act As Antibiotic Adjuvants against β-Lactam-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
